molecular formula C6H10O B6589270 (2-ethenylcyclopropyl)methanol, Mixture of diastereomers CAS No. 58070-46-5

(2-ethenylcyclopropyl)methanol, Mixture of diastereomers

Cat. No.: B6589270
CAS No.: 58070-46-5
M. Wt: 98.14 g/mol
InChI Key: BBEUBSMPIQDNHL-UHFFFAOYSA-N
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Description

(2-ethenylcyclopropyl)methanol, mixture of diastereomers, is an organic compound characterized by the presence of a cyclopropyl ring substituted with an ethenyl group and a methanol group. This compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The unique structure of (2-ethenylcyclopropyl)methanol makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ethenylcyclopropyl)methanol typically involves the cyclopropanation of an appropriate alkene precursor followed by functional group modifications. One common method is the reaction of an ethenyl-substituted alkene with a cyclopropanation reagent such as diazomethane or a Simmons-Smith reagent. The resulting cyclopropyl intermediate is then subjected to hydroxylation to introduce the methanol group.

Industrial Production Methods

Industrial production of (2-ethenylcyclopropyl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to isolate the mixture of diastereomers.

Chemical Reactions Analysis

Types of Reactions

(2-ethenylcyclopropyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used for oxidation reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are used for hydrogenation.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of (2-ethenylcyclopropyl)aldehyde or (2-ethenylcyclopropyl)carboxylic acid.

    Reduction: Formation of (2-ethylcyclopropyl)methanol.

    Substitution: Formation of various substituted cyclopropyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2-ethenylcyclopropyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-ethenylcyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites. These metabolites may interact with enzymes, receptors, or other biomolecules, modulating their activity and resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    (2-ethylcyclopropyl)methanol: Similar structure but with an ethyl group instead of an ethenyl group.

    (2-methylcyclopropyl)methanol: Similar structure but with a methyl group instead of an ethenyl group.

    (2-phenylcyclopropyl)methanol: Similar structure but with a phenyl group instead of an ethenyl group.

Uniqueness

(2-ethenylcyclopropyl)methanol is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity. The mixture of diastereomers also adds complexity to its stereochemistry and interactions with other molecules, making it a valuable compound for research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2-ethenylcyclopropyl)methanol involves the addition of a vinyl group to a cyclopropyl ring followed by reduction of the resulting intermediate. The stereochemistry of the product is a mixture of diastereomers.", "Starting Materials": [ "Cyclopropylcarbinol", "Acetylene", "Sodium amide", "Bromine" ], "Reaction": [ "Cyclopropylcarbinol is treated with sodium amide to form the corresponding sodium alkoxide.", "Acetylene is added to the reaction mixture to form the vinyl cyclopropyl intermediate.", "The intermediate is then treated with bromine to form the corresponding dibromide.", "Reduction of the dibromide with a reducing agent such as lithium aluminum hydride or sodium borohydride yields the desired product, (2-ethenylcyclopropyl)methanol, as a mixture of diastereomers." ] }

CAS No.

58070-46-5

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

(2-ethenylcyclopropyl)methanol

InChI

InChI=1S/C6H10O/c1-2-5-3-6(5)4-7/h2,5-7H,1,3-4H2

InChI Key

BBEUBSMPIQDNHL-UHFFFAOYSA-N

Canonical SMILES

C=CC1CC1CO

Purity

95

Origin of Product

United States

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